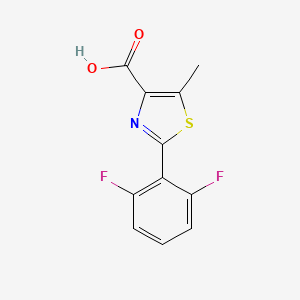
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a tertiary amine . It is a member of quinolines .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.22 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Stereochemistry in Disproportionation Reactions
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has been studied in the context of stereochemistry, particularly in acid-catalyzed disproportionation reactions. Research shows that the acid-catalyzed disproportionation of 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline results in a mixture of cis and trans isomers of 7-methoxy-1,3,4-trimethyl-1,2,3,4-tetrahydroquinoline due to intermolecular hydride transfer. This reaction provides insight into the stereochemical outcomes of hydride transfers in quinoline derivatives Gogte, V., Salama, M. A., & Tilak, B. D. (1970). Tetrahedron.
Tubulin-Polymerization Inhibition
The compound has been involved in the development of novel classes of tubulin-polymerization inhibitors targeting the colchicine site, critical for cancer research. Modifications to the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds have led to the discovery of potent cytotoxic agents against tubulin assembly, demonstrating significant in vitro and in vivo anticancer activities Wang, X.-F., Guan, F., Ohkoshi, E., et al. (2014). Journal of Medicinal Chemistry.
Antidepressant-like Effects
This compound derivatives have been explored for their potential antidepressant-like effects. Studies on specific derivatives have shown their effectiveness in modulating neurotransmitter levels and signaling pathways, offering potential therapeutic strategies for treatment-resistant depression Dhir, A., & Kulkarni, S. K. (2011). Neuroscience Letters.
Antimicrobial and Anticancer Properties
Research has also extended to the synthesis of tetrahydroquinoline derivatives to study their inhibitory effects on various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial processes. Such studies have highlighted the potential multifunctional applications of these compounds, including their lower toxicity and significant interaction with active site amino acids, suggesting their viability as lead compounds in therapeutic development Nair, P. P., Chandrashekarappa, K. K. H., Masagalli, J. N., et al. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
Orientations Futures
The future directions of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline research could involve further exploration of its therapeutic mechanisms to overcome metabolic syndrome . Additionally, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .
Mécanisme D'action
Target of Action
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroisoquinoline (THIQ) family . THIQ-based compounds, including this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds interact with their targets to exert biological activities
Biochemical Pathways
It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 16322 , which may influence its bioavailability.
Result of Action
It is known that thiq-based compounds can exert diverse biological activities .
Analyse Biochimique
Biochemical Properties
Thiq-based compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that THIQ-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiq-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQQGQPANUCSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)OC)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)
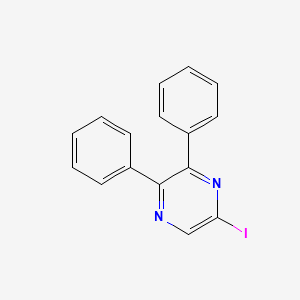
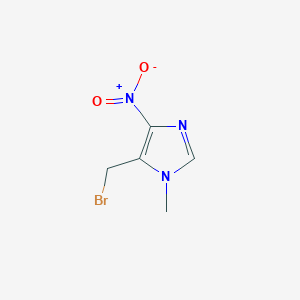
![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)



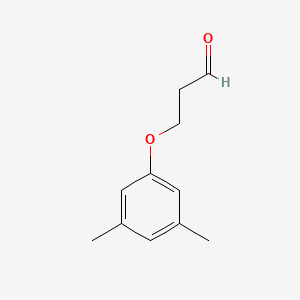
![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
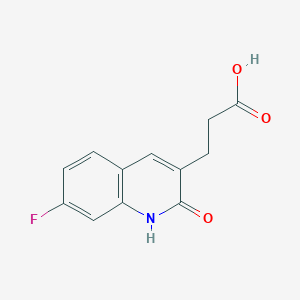
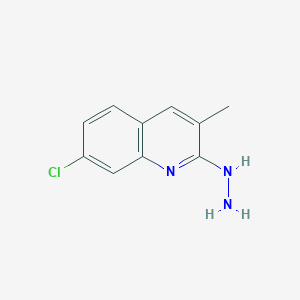
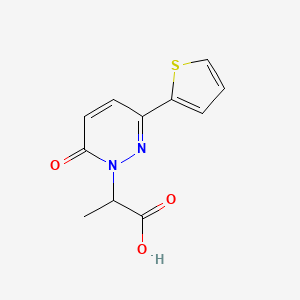
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
